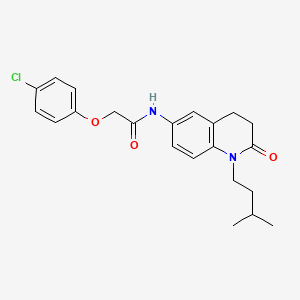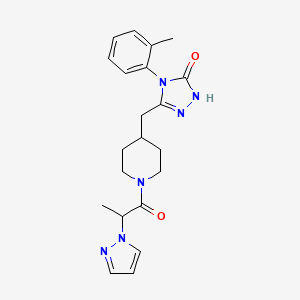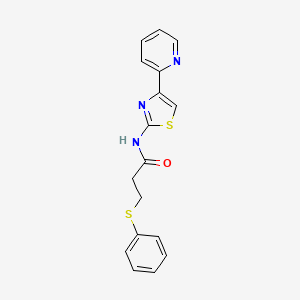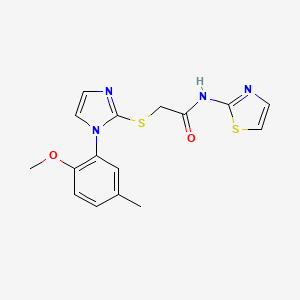![molecular formula C25H29N5O3S B2810520 2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-38-2](/img/structure/B2810520.png)
2-Ethyl-5-((4-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in reactions like alkylation and acylation . The triazole ring can also undergo various transformations, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the methoxy groups could enhance its solubility in polar solvents.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel 1,2,4-triazole derivatives, with some compounds exhibiting significant antimicrobial properties. For example, Bektaş et al. (2007) described the synthesis of new 1,2,4-triazole derivatives and their screening for antimicrobial activities, finding that some possess good or moderate activities against test microorganisms. Similarly, Başoğlu et al. (2013) developed azole derivatives, including triazole compounds, and assessed their antimicrobial activities, identifying compounds with potential applications in combating microbial infections. These studies demonstrate the synthetic versatility of triazole derivatives and their potential use in developing new antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).
Anti-inflammatory and Analgesic Properties
Triazole derivatives have also been explored for their anti-inflammatory and analgesic properties. Tozkoparan et al. (2004) synthesized a series of thiazolo[3,2-b]-1,2,4-triazol-5-ols and evaluated their anti-inflammatory and analgesic activities, finding some compounds exhibited dose-dependent effects without causing gastric lesions. This research highlights the potential of triazole derivatives in developing new anti-inflammatory and analgesic medications (Tozkoparan et al., 2004).
Chemotherapeutic Potential
The study of triazole derivatives extends to their potential as chemotherapeutic agents. Karayel (2021) conducted molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, investigating their anti-cancer properties. These compounds, particularly those interacting with the epidermal growth factor receptor (EGFR), showed promising anti-cancer activity, suggesting a possible application in cancer therapy (Karayel, 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-21-26-25-30(27-21)24(31)23(34-25)22(17-5-9-19(32-2)10-6-17)29-15-13-28(14-16-29)18-7-11-20(33-3)12-8-18/h5-12,22,31H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXGETWXJYWWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810437.png)






![4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B2810449.png)



![3-(4-Fluoro-3-methylphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2810454.png)

